tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate
Description
tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino group at the 3-position and a morpholine moiety at the 4-position, protected by a tert-butyl carbamate group.
Properties
Molecular Formula |
C15H23N3O3 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4-morpholin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-11-4-5-13(12(16)10-11)18-6-8-20-9-7-18/h4-5,10H,6-9,16H2,1-3H3,(H,17,19) |
InChI Key |
HPCOXYMBODQANG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCOCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to this compound involves the reaction between tert-butyl carbamate and 3-amino-4-(morpholin-4-yl)phenyl isocyanate. This reaction is typically conducted in an aprotic organic solvent such as dichloromethane, with a base like triethylamine to facilitate the formation of the carbamate linkage. The reaction proceeds at ambient temperature with stirring until completion, followed by purification through recrystallization or column chromatography to isolate the pure product.
Reaction Conditions and Optimization
- Solvent: Dichloromethane is commonly used due to its ability to dissolve both reactants and its inertness under reaction conditions.
- Base: Triethylamine acts as a proton scavenger, neutralizing the hydrogen chloride generated during carbamate formation.
- Temperature: Room temperature is sufficient for the reaction, avoiding the need for heating or cooling.
- Time: Several hours of stirring ensure complete conversion.
- Purification: Recrystallization or chromatographic techniques remove impurities and unreacted starting materials.
Industrial Scale Considerations
For industrial production, the process is adapted to continuous flow reactors or automated batch reactors to maximize yield and reproducibility. Reaction parameters are finely tuned to minimize by-products and facilitate downstream processing. The use of continuous flow systems enhances heat and mass transfer, improving reaction efficiency and scalability.
Alternative Synthetic Methods and Related Intermediates
While the direct reaction of tert-butyl carbamate with the phenyl isocyanate derivative is standard, related synthetic strategies involve the use of protected amino acids or carbamate derivatives as intermediates. For instance, the preparation of t-butyl carbamate derivatives related to lacosamide synthesis involves:
- Formation of mixed acid anhydrides from N-BOC-D-serine and isobutyl chlorocarbonate in the presence of N-methylmorpholine as an acid scavenger.
- Subsequent condensation with benzylamine derivatives in anhydrous ethyl acetate under cold conditions (-20 to 40 °C, preferably -10 to 5 °C).
- Phase-transfer catalyzed alkylation reactions to modify intermediates further.
Though these methods pertain to related t-butyl carbamate derivatives, they illustrate the importance of controlled reaction conditions, solvent choice, and protecting groups in the synthesis of carbamate-containing compounds.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Condition | Notes |
|---|---|---|
| Reactants | tert-Butyl carbamate + 3-amino-4-(morpholin-4-yl)phenyl isocyanate | Stoichiometric or slight excess of isocyanate |
| Solvent | Dichloromethane | Aprotic, good solubility for reactants |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Temperature | Room temperature (20–25 °C) | Mild conditions to prevent side reactions |
| Reaction time | Several hours (typically 3–6 h) | Monitored by TLC or HPLC |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Industrial adaptation | Automated reactors, continuous flow | For consistent quality and scale-up |
Research Findings and Practical Notes
- The reaction mechanism involves nucleophilic attack of the amine on the isocyanate carbon, forming the carbamate bond.
- Use of triethylamine is critical to neutralize generated HCl, which otherwise could cause side reactions or degradation.
- Purification methods are crucial due to potential formation of side products such as ureas or oligomers.
- Industrial processes emphasize solvent recovery and environmental considerations, favoring solvents like ethyl acetate in related carbamate syntheses for greener profiles.
- Yields reported in literature for similar carbamate derivatives exceed 80%, with optimized processes achieving over 90% yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or morpholine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate is an organic compound with a molecular weight of 293.36 g/mol. The compound consists of a tert-butyl group, an amino group, and a morpholine ring attached to a phenyl group. It is applicable in both synthetic and biological applications, making it a valuable compound in research and industrial settings.
Applications
This compound has applications across various fields. It is used as a building block in organic synthesis, in biological research to study enzyme inhibition and protein interactions, and in the industrial sector as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Organic Synthesis
It is used as a building block for synthesizing heterocyclic compounds. As a protecting group for amines, this compound is utilized in organic synthesis.
Biological Research
This compound is utilized to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the binding affinity and specificity of various biological targets. this compound has shown potential as an inhibitor of specific enzymes and receptors involved in various diseases.
Medical
It is explored for its potential as an inhibitor of specific enzymes and receptors involved in various diseases.
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Chemical Reactions
This compound can undergo oxidation reactions to form corresponding oxides, be reduced to form amines or other reduced derivatives, and participate in nucleophilic substitution reactions, where the amino or morpholine groups are replaced by other functional groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride are used, and nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate with key analogues, focusing on substituent variations, synthetic routes, and observed properties:
Notes:
- Morpholine vs. Piperazine/Thiazole : The morpholine group in the target compound provides moderate polarity and hydrogen-bonding capacity, whereas piperazine (16c) or thiazole (42d) substituents introduce basicity or aromatic heterocyclic interactions, respectively .
- Amino Group Positioning: The 3-amino group in the target compound contrasts with the 3-(morpholinylmethyl) group in SH-6456, which may alter receptor binding kinetics due to steric and electronic differences .
Physicochemical and Functional Properties
- Solubility : The morpholine ring in the target compound likely enhances water solubility compared to fluorinated (42d) or alkylated (16c) analogues. This property is critical for bioavailability in drug candidates .
- Stability : The tert-butyl carbamate group offers protection for the amine, improving stability under acidic conditions relative to unprotected amines (e.g., 42d’s benzyl group) .
Biological Activity
Tert-butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structural configuration that includes a tert-butyl group, an amino group, and a morpholine ring attached to a phenyl group, which contributes to its diverse biological interactions.
- Molecular Formula : C15H23N3O3
- Molecular Weight : 293.36 g/mol
- Structure : The compound's structure allows for versatility in both synthetic applications and biological interactions, making it valuable in research and industrial settings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active sites of these targets, leading to inhibition of their activity. This inhibition can modulate various biochemical pathways, resulting in therapeutic effects or altered biological responses.
Biological Applications
Research indicates that this compound has potential applications in several areas:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes, particularly those related to blood coagulation and cancer .
- Protein Interactions : It serves as a model compound for investigating binding affinities and specificities towards various biological targets, indicating its relevance in drug discovery.
- Therapeutic Potential : The compound shows promise as a therapeutic agent due to its inhibitory action on enzymes such as factor IXa, which is crucial in the blood coagulation cascade .
Study 1: Enzyme Inhibition
A study explored the inhibitory effects of this compound on factor IXa. The results demonstrated significant inhibition, suggesting its potential use in treating thromboembolic disorders .
Study 2: Neuroprotective Effects
In vitro studies indicated that compounds structurally similar to this compound exhibited neuroprotective effects against amyloid beta toxicity in astrocytes. These studies suggested that such compounds could be beneficial in Alzheimer's disease research by preventing cell death induced by amyloid beta aggregates .
Study 3: Anticancer Activity
The compound's ability to interact with microtubules was evaluated, showing potential as a microtubule-destabilizing agent. This property may contribute to its anticancer activity by inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | 293.36 g/mol | Enzyme inhibition, neuroprotection | Active site binding |
| M4 (analog) | Not specified | β-secretase inhibition | Prevents Aβ aggregation |
| Other carbamates | Varies | Various | Varies |
Q & A
Q. What synthetic routes are recommended for preparing tert-Butyl N-[3-amino-4-(morpholin-4-yl)phenyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions involving morpholine derivatives and tert-butyl carbamate-protected aniline intermediates. Key steps include:
- Amination : React 4-morpholin-3-nitrobenzene derivatives with tert-butyl carbamate under reductive conditions (e.g., hydrogenation or catalytic transfer hydrogenation) to introduce the amino group .
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) protection for the amine group to prevent side reactions during subsequent steps .
- Optimization : Adjust solvent polarity (e.g., THF or DMF), temperature (room temperature to 90°C), and catalysts (e.g., Pd/C for hydrogenation) to improve yield. For example, higher temperatures in aprotic solvents may accelerate coupling reactions but require careful monitoring to avoid decomposition .
Q. How can researchers determine the solubility of this compound for in vitro and in vivo studies?
- Methodological Answer : Solubility profiling should follow a tiered approach:
- In vitro : Prepare stock solutions in DMSO (typically 10–50 mM) and dilute into aqueous buffers (e.g., PBS). Centrifuge to remove precipitates and measure solubility via UV-Vis spectroscopy or HPLC .
- In vivo : For oral administration, use co-solvents like PEG 400 or Tween-80. For intravenous studies, ensure compatibility with saline or 5% dextrose. Always confirm solubility stability over 24 hours at relevant temperatures .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of morpholine (δ 2.8–3.8 ppm for morpholine protons) and tert-butyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z ~293.3) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can contradictory NMR or mass spectrometry data be resolved during structural elucidation?
- Methodological Answer :
- NMR Contradictions : If unexpected peaks arise, compare with simulated spectra (e.g., using MestReNova) or run 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, aromatic protons in the phenyl ring may split due to steric effects from the morpholine group .
- MS Contradictions : Confirm isotopic patterns (e.g., chlorine or fluorine presence) and cross-validate with alternative ionization methods (ESI vs. APCI). If adducts form (e.g., sodium or potassium), subtract their contributions .
Q. What strategies are effective for troubleshooting low yields in coupling reactions involving morpholine derivatives?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Buchwald-Hartwig amination. Lower catalyst loading (1–2 mol%) may reduce side products .
- Solvent Effects : Switch from polar aprotic solvents (DMF) to less coordinating solvents (toluene) to minimize deactivation of intermediates.
- Additives : Use ligands like Xantphos or BINAP to stabilize metal catalysts and improve reaction efficiency .
Q. How can X-ray crystallography resolve ambiguous structural features of this compound?
- Methodological Answer :
- Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) and collect diffraction data using synchrotron radiation or a laboratory X-ray source.
- Refinement : Use SHELX programs (SHELXL for refinement) to model the tert-butyl and morpholine groups. Pay attention to disorder in the tert-butyl group, which may require splitting into multiple positions .
- Validation : Cross-check bond lengths and angles against similar structures in the Cambridge Structural Database (CSD) to confirm geometric accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
